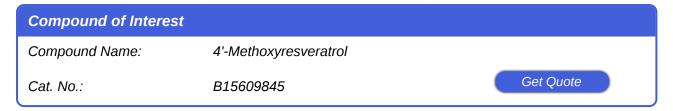


4'-Methoxyresveratrol: A Comprehensive Technical Guide to its Structure-Activity Relationship

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For Researchers, Scientists, and Drug Development Professionals

Introduction

Resveratrol, a naturally occurring stilbene found in grapes and other plants, has garnered significant attention for its diverse pharmacological properties, including antioxidant, anti-inflammatory, cardioprotective, and anticancer effects. However, its clinical application is often hampered by poor bioavailability and rapid metabolism. This has spurred the development of resveratrol analogs with improved pharmacokinetic profiles and enhanced biological activities. Among these, **4'-Methoxyresveratrol**, a methoxylated derivative of resveratrol, has emerged as a promising candidate with potent and, in some cases, distinct biological activities compared to its parent compound. This technical guide provides an in-depth analysis of the structure-activity relationship (SAR) of **4'-Methoxyresveratrol**, focusing on its key biological effects, underlying mechanisms of action, and relevant experimental methodologies.

Structure-Activity Relationship of 4'-Methoxyresveratrol

The introduction of a methoxy group at the 4'-position of the resveratrol scaffold significantly influences its biological activity. This modification enhances the lipophilicity of the molecule, which can lead to improved cell membrane permeability and bioavailability. The 4'-methoxy



group also alters the electronic properties of the stilbene core, impacting its interaction with various biological targets.

Anti-Platelet Activity

One of the most pronounced effects of 4'-methoxy substitution is the dramatic enhancement of anti-platelet activity. Studies have shown that **4'-Methoxyresveratrol** is a significantly more potent inhibitor of platelet aggregation induced by various agonists, such as thrombin receptor activating peptide (TRAP), platelet-activating factor (PAF), and adenosine diphosphate (ADP), compared to resveratrol.

Table 1: Anti-Platelet Activity of Resveratrol and its Methoxy Derivatives

Compound	Agonist	IC50 (μM) ± SD
Resveratrol	ADP	23.5 ± 2.1
PAF	15.2 ± 1.5	
TRAP	18.9 ± 1.8	_
4'-Methoxyresveratrol	TRAP	0.13 ± 0.02

Data compiled from studies on human platelet-rich plasma.

The enhanced anti-platelet effect is attributed to the 4'-methyl group orienting in a hydrophobic cavity of the PAR1 receptor, similar to the potent anti-platelet drug Vorapaxar.[1][2]

Anticancer Activity

4'-Methoxyresveratrol has demonstrated significant anti-proliferative activity against various cancer cell lines. The methoxy group at the 4'-position appears to be a key determinant of its cytotoxic and apoptotic effects.

Table 2: Anti-proliferative Activity of Resveratrol and its Methoxy Derivatives



Compound	Cell Line	IC50 (μM) ± SD
Resveratrol	PC-3 (Prostate Cancer)	65.4 ± 4.5
HCT116 (Colon Cancer)	72.8 ± 5.1	
4'-Methoxyresveratrol	PC-3 (Prostate Cancer)	48.2 ± 3.7
HCT116 (Colon Cancer)	55.1 ± 4.2	
3,4',5-Trimethoxy-trans- stilbene (MR-4)	WI38VA (Transformed Human Cells)	0.5

Data represents the concentration required to inhibit cell growth by 50% after 72-96 hours of treatment. [1] A fully methoxylated analog, 3,4,5,4'-tetramethoxy-trans-stilbene (MR-4), exhibited even more potent and selective growth inhibitory effects on transformed cells, with an IC50 of 0.5 μ M, by inducing apoptosis through a mitochondria-mediated pathway. [3]

Anti-inflammatory Activity

4'-Methoxyresveratrol exerts potent anti-inflammatory effects by modulating key signaling pathways involved in the inflammatory response. It has been shown to inhibit the production of pro-inflammatory mediators in various cell models.

In lipopolysaccharide (LPS)-stimulated RAW264.7 macrophages, **4'-Methoxyresveratrol** significantly reduces the release of nitric oxide (NO) and the expression of pro-inflammatory cytokines such as MCP-1, IL-6, IL-1 β , and TNF- α .[4][5] This anti-inflammatory action is mediated through the suppression of the Mitogen-Activated Protein Kinase (MAPK) and Nuclear Factor-kappa B (NF- κ B) signaling pathways.[4][5] Specifically, **4'-Methoxyresveratrol** inhibits the activation of JNK and p38 MAPKs, but not ERK.[4][5]

Furthermore, in a model of inflammation induced by advanced glycation end products (AGEs), **4'-Methoxyresveratrol** was found to alleviate the inflammatory response by suppressing the Receptor for Advanced Glycation End products (RAGE)-mediated NF-kB and NLRP3 inflammasome pathways.[6][7] It achieves this by down-regulating NADPH oxidase, reducing oxidative stress, and attenuating the expression of RAGE and the subsequent activation of p38 and JNK MAPKs, leading to reduced NF-kB activation and NLRP3 inflammasome assembly.[6]



Tyrosinase Inhibitory Activity

The substitution pattern of hydroxyl and methoxy groups on the stilbene backbone plays a crucial role in tyrosinase inhibition, an important target for hyperpigmentation disorders. While resveratrol itself shows some inhibitory activity, the presence and position of methoxy groups can significantly alter this effect. 3,5-dihydroxy-4'-methoxystilbene has been shown to inhibit mushroom tyrosinase activity by more than 50% at a concentration of 100 μ M.[8] However, other methylated derivatives like 3,4'-dimethoxy-5-hydroxystilbene and trimethylresveratrol did not show significant inhibition.[8] This suggests that a free hydroxyl group at certain positions is critical for potent tyrosinase inhibition.

Table 3: Tyrosinase Inhibitory Activity of Resveratrol and its Analogs

Compound	Enzyme Source	IC50 (μM)
Oxyresveratrol	Mushroom Tyrosinase	1.2
Oxyresveratrol	Murine Tyrosinase	52.7
Resveratrol	Mushroom Tyrosinase	>100
3,5-dihydroxy-4'- methoxystilbene	Mushroom Tyrosinase	>50% inhibition at 100 μM

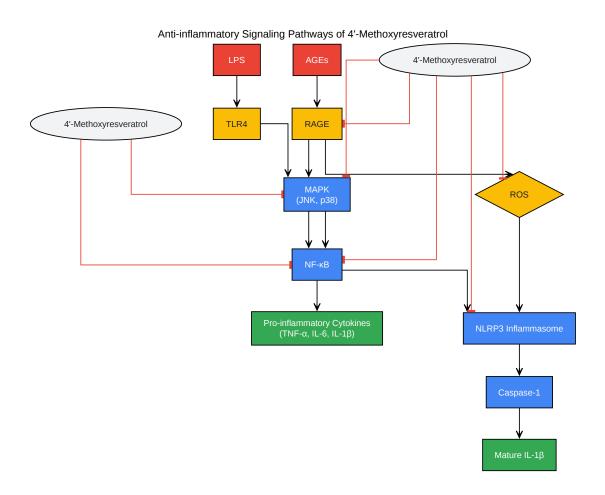
Data highlights the importance of the hydroxylation pattern for tyrosinase inhibition.[8]

Signaling Pathways and Mechanisms of Action

The biological activities of **4'-Methoxyresveratrol** are underpinned by its ability to modulate specific intracellular signaling pathways.

Anti-inflammatory Signaling Pathways





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Caption: 4'-Methoxyresveratrol inhibits inflammatory pathways.



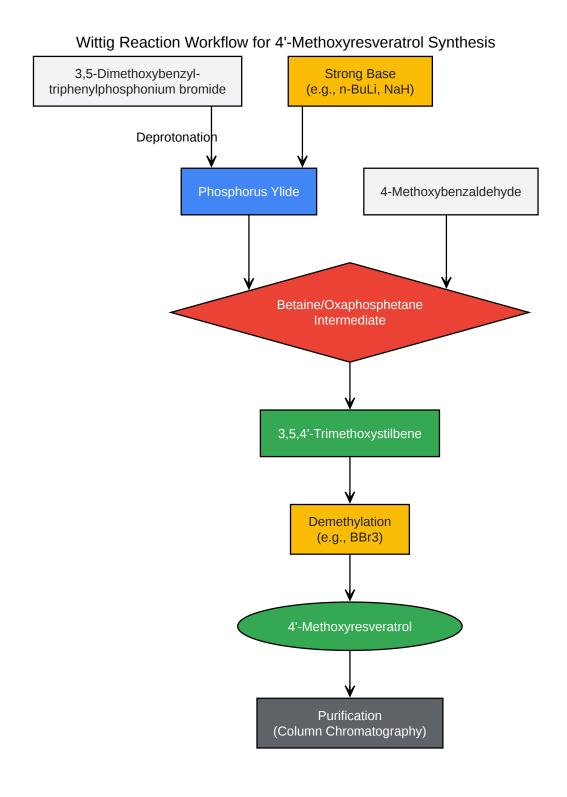
Experimental Protocols

This section provides an overview of the key experimental methodologies used to evaluate the biological activities of **4'-Methoxyresveratrol**.

Synthesis of 4'-Methoxyresveratrol via Wittig Reaction

The Wittig reaction is a widely used and versatile method for the synthesis of stilbenes, including **4'-Methoxyresveratrol**. The general workflow involves the reaction of a phosphorus ylide with an aldehyde.





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